3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-8-yl)-2H-1,3-benzoxaphosphole
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Overview
Description
3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole is a complex organic compound characterized by its unique structure, which includes a benzoxaphosphole core and a tetrahydrofurobenzofuran moiety
Preparation Methods
The synthesis of 3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoxaphosphole core: This step involves the reaction of a suitable phosphine oxide with a benzofuran derivative under specific conditions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Cyclization to form the tetrahydrofurobenzofuran moiety: This step involves intramolecular cyclization reactions facilitated by suitable catalysts and reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole can be compared with other similar compounds, such as:
- ®-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b’]difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- (S)-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzofuro[6,5-b]furan-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can influence their chemical reactivity and biological activity. The uniqueness of 3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-f
Properties
IUPAC Name |
3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-8-yl)-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23O3P/c1-21(2,3)25-12-24-16-6-4-5-15(20(16)25)17-18-13(7-9-22-18)11-14-8-10-23-19(14)17/h4-6,11H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBRAPIYTGCMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC5=C3OCC5)CCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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